![molecular formula C11H15NO4S B7575666 3-[(Propylsulfonylamino)methyl]benzoic acid](/img/structure/B7575666.png)
3-[(Propylsulfonylamino)methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Propylsulfonylamino)methyl]benzoic acid, also known as PSB, is a chemical compound that has been widely studied for its potential therapeutic applications. PSB belongs to the class of sulfonamide compounds, which are known for their diverse pharmacological activities.
Wirkmechanismus
The exact mechanism of action of 3-[(Propylsulfonylamino)methyl]benzoic acid is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the synthesis of prostaglandins. By inhibiting COX-2, 3-[(Propylsulfonylamino)methyl]benzoic acid reduces the production of inflammatory mediators, thereby exerting its anti-inflammatory effects.
Biochemical and Physiological Effects:
3-[(Propylsulfonylamino)methyl]benzoic acid has been shown to exert a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models. 3-[(Propylsulfonylamino)methyl]benzoic acid has also been shown to decrease the expression of COX-2 in inflamed tissues. In addition, 3-[(Propylsulfonylamino)methyl]benzoic acid has been found to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and nitric oxide (NO), in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-[(Propylsulfonylamino)methyl]benzoic acid in lab experiments is its low toxicity. 3-[(Propylsulfonylamino)methyl]benzoic acid has been shown to be safe and well-tolerated in animal studies. Another advantage is its broad range of pharmacological activities, which makes it a versatile tool for studying various disease models. However, one limitation of 3-[(Propylsulfonylamino)methyl]benzoic acid is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 3-[(Propylsulfonylamino)methyl]benzoic acid. One area of interest is its potential use as a drug for the treatment of cancer. 3-[(Propylsulfonylamino)methyl]benzoic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further studies are needed to explore its potential as a cancer therapy. Another area of interest is its potential use as a drug for the treatment of Alzheimer's disease. 3-[(Propylsulfonylamino)methyl]benzoic acid has been shown to improve cognitive function in animal models of Alzheimer's disease, and further studies are needed to explore its potential as a therapeutic agent for this condition. Finally, further studies are needed to elucidate the exact mechanism of action of 3-[(Propylsulfonylamino)methyl]benzoic acid and to identify any potential side effects associated with its use.
Synthesemethoden
The synthesis of 3-[(Propylsulfonylamino)methyl]benzoic acid involves the reaction of 3-aminomethylbenzoic acid with propylsulfonyl chloride in the presence of a base catalyst. The reaction proceeds via the formation of an intermediate sulfonamide, which is subsequently hydrolyzed to yield 3-[(Propylsulfonylamino)methyl]benzoic acid. The purity of 3-[(Propylsulfonylamino)methyl]benzoic acid can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
3-[(Propylsulfonylamino)methyl]benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic activities in animal models. 3-[(Propylsulfonylamino)methyl]benzoic acid has also been investigated for its potential use as a drug for the treatment of cancer, diabetes, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-[(propylsulfonylamino)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-2-6-17(15,16)12-8-9-4-3-5-10(7-9)11(13)14/h3-5,7,12H,2,6,8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLHYRRWYSAMQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC1=CC(=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Propylsulfonylamino)methyl]benzoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.